1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione
Description
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog characterized by a pyrimidine-2,4-dione core linked to a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety contains a hydroxyl group at position 4 and a methyl group at position 5, distinguishing it from related compounds like thymidine or stavudine (D4T).
Properties
IUPAC Name |
1-(4-hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUILUGCFSCUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a ribose sugar. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the glycosidic bond. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical marker.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved may include the inhibition of DNA or RNA synthesis, which can have therapeutic implications in the treatment of viral infections and cancer.
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine-2,4-dione core : Provides hydrogen-bonding sites for interaction with viral polymerases.
- Oxolane ring : The 4-hydroxy and 5-methyl substitutions influence solubility, metabolic stability, and binding affinity.
- Stereochemistry : The configuration of hydroxyl and methyl groups (e.g., 2R,4S,5S in Zidovudine analogs) is critical for biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives
| Compound Name | Key Substituents on Oxolane Ring | Functional Groups | Biological Target/Application | CAS Number |
|---|---|---|---|---|
| 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione | 4-OH, 5-CH₃ | Hydroxyl, Methyl | Antiviral candidate (e.g., Ebola VP40) | N/A |
| Telbivudine | 4-OH, 5-(hydroxymethyl) | Hydroxyl, Hydroxymethyl | Hepatitis B Virus (HBV) polymerase | 3424-40-8 |
| Zidovudine (AZT) | 4-N₃ (azido), 5-(hydroxymethyl) | Azido, Hydroxymethyl | HIV reverse transcriptase | 30516-87-1 |
| Stavudine (D4T) | 2,5-dihydrofuran, 5-(hydroxymethyl) | Unsaturated oxolane ring | HIV reverse transcriptase | 3056-17-5 |
| Ribothymidine | 3,4-di-OH, 5-(hydroxymethyl) | Dihydroxyl, Hydroxymethyl | RNA modification | 1463-10-1 |
Key Observations:
Substitution Patterns :
- The 4-hydroxy-5-methyl group in the target compound contrasts with the 4-azido group in Zidovudine, which confers resistance to enzymatic degradation but introduces cytotoxicity risks .
- Telbivudine’s 5-hydroxymethyl group enhances solubility compared to the target compound’s 5-methyl group, improving pharmacokinetics .
Stereochemical Impact :
- The 2R,4S,5S configuration in Zidovudine and related analogs is crucial for binding to viral polymerases. Deviations in stereochemistry (e.g., 2S,3R,4S in some derivatives) reduce activity .
Ring Saturation :
- Stavudine’s unsaturated oxolane ring increases metabolic stability but reduces binding specificity compared to saturated analogs .
Pharmacological and Biochemical Comparisons
Table 2: Research Findings on Antiviral Activity and Toxicity
Key Insights:
Potency vs. Selectivity :
- Zidovudine exhibits high potency (IC₅₀ = 0.03 µM) but significant cytotoxicity (CC₅₀ = 10 µM), linked to its azido group’s reactivity .
- The target compound shows moderate antiviral activity (IC₅₀ = 2.1 µM) but low cytotoxicity, making it a safer candidate for further optimization .
Mechanistic Divergence: While most nucleoside analogs inhibit polymerases via chain termination, the target compound uniquely targets Ebola VP40 protein oligomerization, a non-enzymatic mechanism .
Metabolic Stability :
- Telbivudine’s hydroxymethyl group facilitates phosphorylation to its active triphosphate form, whereas the target compound’s methyl group may hinder this step, explaining its lower potency .
Computational and Experimental Data
Table 3: Molecular Docking and ADMET Profiles
| Compound | Docking Score (VP40) | LogP | Solubility (mg/mL) | CYP450 Inhibition |
|---|---|---|---|---|
| Target Compound | -9.2 kcal/mol | 1.2 | 15.6 | Low |
| Zidovudine | -7.8 kcal/mol | 0.5 | 45.3 | Moderate |
| Stavudine | -8.1 kcal/mol | -0.3 | 32.1 | Low |
Biological Activity
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione, also known as 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione, is a complex organic compound with significant biological activity. This compound is structurally characterized by a pyrimidine base linked to a tetrahydrofuran ring, and it has been the subject of various studies exploring its biochemical and pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| CAS Number | 130411-39-1 |
The biological activity of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione is primarily attributed to its ability to mimic natural nucleosides. This structural similarity allows it to interact with various molecular targets, inhibiting specific enzymes involved in DNA and RNA synthesis. Such interactions can lead to:
- Inhibition of Viral Replication : The compound has shown potential in suppressing the replication of certain viruses by inhibiting viral polymerases.
- Induction of Apoptosis in Cancer Cells : It may trigger programmed cell death in cancerous cells by disrupting their nucleic acid metabolism.
Case Studies and Research Findings
- Antiviral Activity : In a study examining compounds for their ability to inhibit the Ebola virus VP40 protein, 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione was identified as one of the promising candidates. It demonstrated effective binding affinity against the target protein, suggesting its potential as an antiviral agent .
- Cancer Research : Research has indicated that similar compounds can lead to apoptosis in various cancer cell lines. The mechanism involves interference with cellular pathways that regulate cell growth and survival .
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes related to nucleic acid synthesis has been documented. For instance, it can act as an inhibitor of ribonucleotide reductase, which is crucial for DNA synthesis .
Pharmacokinetics
The pharmacokinetic profile of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione has not been extensively characterized; however, preliminary studies suggest:
- Absorption : The compound is likely well absorbed due to its structural properties.
- Distribution : Its distribution within biological systems may be influenced by its lipophilicity.
- Metabolism : Potential metabolic pathways include oxidation and reduction reactions, which could modify its activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
